molecular formula C18H16ClN5O2S B11206518 N-benzyl-2-[(5Z)-5-{[(3-chlorophenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-benzyl-2-[(5Z)-5-{[(3-chlorophenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11206518
M. Wt: 401.9 g/mol
InChI Key: VGMWBUGNVDXXSL-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with 3-chlorophenyl isocyanate.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with benzyl chloroacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiadiazole derivatives have shown potential as antimicrobial and anticancer agents. This compound could be explored for similar activities, given its structural similarities to other bioactive thiadiazoles.

Medicine

Medicinally, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and thiadiazole groups suggests potential interactions with hydrophobic and polar regions of proteins, respectively.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a different position of the chlorine atom.

    N-benzyl-2-(5-{[(3-bromophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-benzyl-2-(5-{[(3-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The unique combination of the benzyl, chlorophenyl, and thiadiazole groups in N-benzyl-2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide provides it with distinct chemical and biological properties. The presence of the chlorine atom can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-benzyl-2-[5-[(3-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16ClN5O2S/c19-13-7-4-8-14(9-13)21-17(26)22-18-24-23-16(27-18)10-15(25)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,25)(H2,21,22,24,26)

InChI Key

VGMWBUGNVDXXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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